molecular formula C21H20N4O2 B11220490 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

カタログ番号: B11220490
分子量: 360.4 g/mol
InChIキー: LXCOETCFSTXVSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a methoxyphenethyl group at position 2 and a 3-methoxyphenyl substituent at position 5. The triazolopyrimidine core is a bicyclic heterocyclic system known for its pharmacological versatility, including applications in anticancer, antimicrobial, and central nervous system (CNS) therapeutics .

特性

分子式

C21H20N4O2

分子量

360.4 g/mol

IUPAC名

7-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O2/c1-26-17-9-6-15(7-10-17)8-11-20-23-21-22-13-12-19(25(21)24-20)16-4-3-5-18(14-16)27-2/h3-7,9-10,12-14H,8,11H2,1-2H3

InChIキー

LXCOETCFSTXVSH-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC(=CC=C4)OC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient methodology involves a one-pot catalyst-free procedure at room temperature. This method utilizes dibenzoylacetylene and triazole derivatives to produce the desired compound with excellent yields . Another approach involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process, which uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a basis for scalable production. The one-pot catalyst-free procedure is particularly advantageous for industrial applications due to its simplicity and high yield.

化学反応の分析

Types of Reactions

2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrimidines.

科学的研究の応用

2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

作用機序

類似化合物の比較

ユニークさ

2-(4-メトキシフェネチル)-7-(3-メトキシフェニル)[1,2,4]トリアゾロ[1,5-a]ピリミジンは、そのデュアルメトキシフェニル基によりユニークです。これにより、その電子特性と反応性が向上します。この構造的特徴は、他のトリアゾロピリミジン誘導体と区別され、その特定の生物活性に貢献しています。

類似化合物との比較

Table 2: Pharmacological Profiles of Selected Triazolopyrimidines

Compound Name Biological Activity Key Findings Reference
Target Compound Hypothetical CNS/anticancer activity Predicted based on structural analogs: Moderate lipophilicity (logP ~3.5) may favor brain penetration. -
Compound 61 Anti-tubercular Moderate activity against Mycobacterium tuberculosis (MIC₉₀ ~10 μM). Methoxy groups may enhance membrane permeability .
Compounds 5e–5j Anticonvulsant Compound 5j (2-methoxyphenoxy) showed 100% seizure inhibition at 100 mg/kg (MES test). Methoxy position impacts efficacy .
B Series (5,7-dimethyl-2-(p-bromo-benzylthio)-) Vasodilator 100% inhibition of NE-induced vasospasm at 10⁻⁴ M. Bulky substituents enhance activity .
Compound 53 (Microtubule-targeting) Anti-tauopathy EC₅₀ = 0.8 μM in tau aggregation assays. Chloro and trifluorophenyl groups critical for potency .

Key Observations:

  • Anti-tubercular vs. Anticancer : While Compound 61 targets tuberculosis, the target compound’s methoxy groups may redirect activity toward CNS or cancer targets, as seen in microtubule-targeting analogs (e.g., Compound 53) .
  • Vasodilation : The B series highlights the importance of substituent bulk and hydrophobicity, which the target compound’s methoxy groups lack, likely limiting vasodilator effects .
Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties

Compound Name logP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, min) Reference
Target Compound ~3.5 Moderate (DMSO) Moderate (methoxy groups resist oxidation) -
Compound 5j 3.8 0.5 (DMSO) N/A
Compound 61 3.2 0.3 (DMSO) High (methyl group reduces CYP450 metabolism)
Compound 53 4.1 0.1 (DMSO) High (chloro and fluorine groups inhibit enzymes)

Key Observations:

  • Lipophilicity : The target compound’s logP (~3.5) balances brain penetration and solubility, comparable to anticonvulsant analogs (e.g., 5j) .

生物活性

The compound 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is C20H22N4O2C_{20}H_{22}N_4O_2 with a molecular weight of approximately 350.42 g/mol. The presence of methoxy groups on the phenyl rings enhances its solubility and may influence its biological interactions.

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit diverse mechanisms of action:

  • Anticancer Activity : Triazolo-pyrimidines have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and apoptosis. For instance, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Effects : Some derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
  • Inhibition of Enzymatic Activity : Certain triazolo-pyrimidines act as inhibitors of key enzymes involved in cancer progression and other diseases .

Biological Activity Data

The following table summarizes the biological activities reported for 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine and related compounds:

Compound Activity IC50 (μM) Cell Lines Tested
2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidineAnticancerTBDMCF-7, HCT-116
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidineCytotoxic3.91MCF-7
Compound H12 (similar structure)Antiproliferative9.47 (MGC-803)MGC-803

Case Studies

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of various triazolo-pyrimidine derivatives against human cancer cell lines such as MGC-803 and HCT-116. Compound H12 showed significant activity with IC50 values lower than traditional chemotherapeutics like 5-FU . This indicates a potential for developing more effective anticancer agents based on this scaffold.
  • Mechanistic Insights : Further investigation into the signaling pathways revealed that some derivatives could inhibit the ERK signaling pathway. This inhibition was linked to reduced phosphorylation levels of critical proteins involved in cell survival and proliferation . Such findings suggest that these compounds could be valuable in targeting specific cancer pathways.

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-component reactions, such as one-pot protocols using aromatic aldehydes, aminotriazoles, and β-ketoesters. For example, a three-component reaction with 5-amino-1-phenyl-1H-1,2,4-triazole, substituted aldehydes, and ethyl acetoacetate in ethanol/water (1:1 v/v) catalyzed by APTS (3-Aminopropyltriethoxysilane) yields triazolopyrimidine derivatives . Alternative methods include nucleophilic C–H functionalization using Grignard reagents for introducing substituents at the C-5 and C-7 positions . Reaction optimization focuses on solvent choice (e.g., DMF or acetic acid for cyclization) and catalyst selection (e.g., TMDP for higher efficiency, despite toxicity concerns) . Yield improvements (70–85%) are achieved via controlled heating (80–100°C) and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C, 400 MHz) to confirm substituent positions and purity. For example, methoxy groups exhibit distinct singlet peaks near δ 3.8–4.0 ppm .
  • X-ray crystallography to resolve molecular geometry, as demonstrated for related triazolopyrimidines (e.g., C–N bond lengths of ~1.34 Å in the triazole ring) .
  • HPLC-MS (reverse-phase C18 columns, acetonitrile/water gradients) to assess purity (>95%) and detect byproducts .
  • Elemental analysis (microanalysis) for empirical formula validation .

Q. How are preliminary biological activities of this compound evaluated in academic research?

Initial screening involves:

  • Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits, with IC₅₀ values calculated via dose-response curves (0.1–100 µM) .
  • Antiproliferative assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, A549), typically showing activity in the low micromolar range (IC₅₀: 2–10 µM) .
  • Molecular docking (AutoDock Vina) to predict binding modes with target proteins, such as kinase ATP-binding pockets .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are the trade-offs between catalyst systems?

Optimization strategies include:

  • Solvent selection : Ethanol/water mixtures (1:1 v/v) enhance solubility of polar intermediates, while DMF improves cyclization efficiency at elevated temperatures .
  • Catalyst comparison : TMDP offers higher yields (85%) than piperidine (70%) but requires stringent safety protocols due to toxicity. Heterogeneous catalysts (e.g., silica-supported APTS) enable recyclability, reducing costs .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >80% .

Q. What methodologies are employed to elucidate structure-activity relationships (SAR) for substituted triazolopyrimidines?

SAR studies utilize:

  • Analog synthesis : Systematic variation of substituents (e.g., replacing 4-methoxyphenethyl with pyridinyl groups) to assess impacts on bioactivity .
  • Free-Wilson analysis : Quantifies contributions of specific substituents to kinase inhibition potency. For example, the 3-methoxyphenyl group enhances hydrophobic interactions with kinase pockets .
  • 3D-QSAR modeling (CoMFA/CoMSIA): Identifies steric/electronic requirements for activity, guiding rational design .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Resolution involves:

  • Assay standardization : Uniform cell lines (e.g., ATCC-certified HeLa), serum-free media, and controlled incubation conditions (37°C, 5% CO₂) to minimize variability .
  • Orthogonal validation : Combining enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-analysis : Cross-referencing data from public databases (ChEMBL, PubChem) to identify outliers and consensus trends .

Methodological Tables

Q. Table 1. Comparative Synthesis Methods

MethodCatalystSolventYield (%)Reference
One-pot three-componentAPTSEthanol/H₂O78
Grignard functionalizationNoneTHF65
TMDP-catalyzed cyclizationTMDPDMF85

Q. Table 2. Biological Activity Profiling

Assay TypeTarget/ModelActivity (IC₅₀)Reference
Kinase inhibitionEGFR0.8 µM
AntiproliferativeMCF-7 cells3.2 µM
Molecular dockingCDK2ΔG = -9.8 kcal/mol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。